molecular formula C9H18Cl2N4 B13607333 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride

4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride

Cat. No.: B13607333
M. Wt: 253.17 g/mol
InChI Key: RVCMAFFHRPBMIN-UHFFFAOYSA-N
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Description

4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically in the presence of a base such as sodium ascorbate.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a suitable piperidine derivative under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and automated systems for the subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole or piperidine rings.

    Reduction: Reduced forms of the triazole or piperidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

4-(5-ethyltriazol-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c1-2-8-7-11-12-13(8)9-3-5-10-6-4-9;;/h7,9-10H,2-6H2,1H3;2*1H

InChI Key

RVCMAFFHRPBMIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=NN1C2CCNCC2.Cl.Cl

Origin of Product

United States

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